7-epi-Cephalomannine

Description

Properties

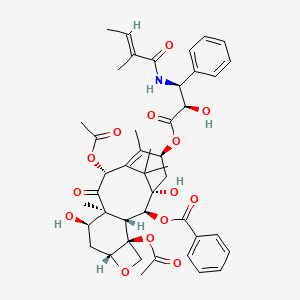

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFAPJCZABTDR-DBVZQHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747312 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150547-36-7 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150547-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Epicephalomannine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Taxane: A Technical Guide to the Discovery and Isolation of 7-epi-Cephalomannine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and isolation of 7-epi-Cephalomannine, a significant taxane derivative. We will delve into the intricacies of its extraction from natural sources, the logic behind the multi-step purification process, and the analytical techniques essential for its characterization. This document is intended to serve as a comprehensive resource, blending established protocols with the underlying scientific principles that govern these methodologies.

Introduction: The Significance of Taxane Epimers

The taxane family of diterpenoids, famously including the potent anticancer agent Paclitaxel (Taxol), represents a cornerstone of modern chemotherapy.[1][2] These complex molecules, primarily sourced from various species of the Taxus genus (yew trees), exert their cytotoxic effects by promoting microtubule polymerization and stabilization, thereby arresting cell division.[1] Cephalomannine, a closely related analogue, is a major constituent in Taxus extracts and a common impurity in Paclitaxel preparations.[3][4]

7-epi-Cephalomannine is an epimer of Cephalomannine, differing in the stereochemistry at the C-7 position. While often considered an impurity, the study of such epimers is crucial for several reasons. Understanding their formation can lead to optimized extraction and purification processes that enhance the yield and purity of the target active pharmaceutical ingredient (API). Furthermore, these minor taxanes themselves may possess unique biological activities, warranting their isolation and characterization for potential therapeutic applications.[5] This guide will illuminate the path from raw botanical material to the purified 7-epi-Cephalomannine, providing a robust framework for researchers in the field.

Discovery and Natural Occurrence

7-epi-Cephalomannine, like its parent compound Cephalomannine, is a naturally occurring taxane found in various Taxus species.[5] Its discovery was intrinsically linked to the intensive chromatographic analysis of Taxus extracts aimed at isolating Paclitaxel and other major taxanes.[6] The low natural abundance of 7-epi-Cephalomannine makes its isolation a challenging endeavor, often requiring large-scale processing of plant material.[7][8]

Table 1: Physicochemical Properties of 7-epi-Cephalomannine

| Property | Value | Source |

| Molecular Formula | C45H53NO14 | [9] |

| Molecular Weight | 831.9 g/mol | [9][10] |

| CAS Number | 150547-36-7 | [5][9] |

| Appearance | White powder | [9] |

| Purity (typical) | ≥95% | [5] |

The Isolation Workflow: A Step-by-Step Technical Protocol

The isolation of 7-epi-Cephalomannine from Taxus biomass is a multi-stage process that leverages the principles of solvent extraction and chromatography. The overarching goal is to systematically remove impurities and enrich the fraction containing the target molecule.

Stage 1: Extraction from Taxus Biomass

The initial step involves the extraction of a crude mixture of taxanes from the plant material, typically the needles and bark.[6][11] The choice of solvent is critical and is based on the polarity of the target compounds.

Step-by-Step Extraction Protocol:

-

Biomass Preparation: Air-dry and grind the Taxus plant material (needles, bark) to a fine powder to maximize the surface area for solvent penetration.

-

Solvent Extraction: Macerate the powdered biomass in a polar solvent mixture, such as an ethanol/water or methanol/water solution (typically 50-95% alcohol by volume).[11][12] This efficiently extracts a broad range of taxanes while leaving behind highly nonpolar lipids and chlorophyll.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to remove the organic solvent, yielding an aqueous suspension.

-

Liquid-Liquid Partitioning: Perform a solvent-solvent extraction of the aqueous suspension with a non-polar organic solvent like dichloromethane or ethyl acetate.[13] This step partitions the water-insoluble taxanes into the organic phase, separating them from water-soluble impurities.

-

Crude Extract Recovery: Evaporate the organic solvent to obtain a crude taxane extract, which serves as the starting material for chromatographic purification.

Stage 2: Chromatographic Purification

Due to the structural similarity of taxanes, their separation requires high-resolution chromatographic techniques.[14][15] A combination of normal-phase and reversed-phase chromatography is often employed to achieve the desired purity.[16]

Workflow for Chromatographic Purification of Taxanes

Caption: A generalized workflow for the chromatographic purification of 7-epi-Cephalomannine.

Detailed Chromatographic Protocols:

Normal-Phase Chromatography (Initial Cleanup):

-

Stationary Phase: Silica gel is commonly used as the adsorbent.[12]

-

Mobile Phase: A gradient of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is employed.[12]

-

Rationale: This step effectively removes highly polar and non-polar impurities, yielding fractions enriched in taxanes. The separation is based on the differential adsorption of the compounds to the polar silica gel.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Resolution Separation):

-

Stationary Phase: A nonpolar stationary phase, typically C18-bonded silica, is used.[7][14]

-

Mobile Phase: A polar mobile phase, usually a mixture of acetonitrile and water, is employed.[14][17] A common mobile phase composition for separating taxanes is an acetonitrile-water mixture, for instance, in a 45:55 (v/v) ratio.[17]

-

Rationale: RP-HPLC separates molecules based on their hydrophobicity.[14] Less polar taxanes have a stronger affinity for the C18 stationary phase and thus elute later than more polar ones. The fine-tuning of the mobile phase composition and gradient allows for the separation of closely related isomers like 7-epi-Cephalomannine from Cephalomannine and other taxanes.[14] Preparative HPLC can be utilized for large-scale purification.[15]

Structural Elucidation and Analytical Characterization

Once a highly purified fraction of 7-epi-Cephalomannine is obtained, its identity and purity must be rigorously confirmed using a combination of spectroscopic and spectrometric techniques.

Table 2: Analytical Techniques for the Characterization of 7-epi-Cephalomannine

| Technique | Purpose | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[1][3] | A single, sharp peak at a specific retention time under defined chromatographic conditions. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural confirmation.[1][3] | Provides the exact mass of the molecule, confirming the molecular formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Definitive structural elucidation.[18] | Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the structure and stereochemistry.[18] |

Conclusion and Future Perspectives

The discovery and isolation of 7-epi-Cephalomannine underscore the chemical complexity of natural product extracts and the power of modern separation and analytical techniques. The methodologies outlined in this guide provide a robust foundation for researchers seeking to isolate this and other minor taxanes. Future research may focus on optimizing these protocols for improved efficiency and scalability, as well as exploring the potential biological activities of these less-abundant but potentially valuable compounds. The insights gained from studying these "impurities" can lead to a deeper understanding of taxane biosynthesis and the development of novel therapeutic agents.

References

- Analytical Approaches to Paclitaxel. (n.d.). Google Scholar.

- High-Resolution Separation of Taxanes Using Reverse Phase Chromatography. (n.d.). Benchchem.

-

Hoke, S. H., 2nd, Wood, J. M., Cooks, R. G., & Chang, C. J. (1993). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography. Journal of Natural Products, 56(1), 19–27. [Link]

-

Rao, K. V. (1993). A new large-scale process for taxol and related taxanes from Taxus brevifolia. Pharmaceutical Research, 10(4), 521–524. [Link]

-

Li, Y., Wang, S., Qin, F., & Li, Y. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8908. [Link]

- Rao, K. V. (1994). Process for the isolation and purification of taxol and taxanes from Taxus spp. U.S. Patent No. 5,279,949. Washington, DC: U.S.

- Rao, K. V. (1995). Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone. U.S. Patent No. 5,478,736. Washington, DC: U.S.

- 7-epi-Cephalomannine. (n.d.). LKT Labs.

- Liu, K., Zhang, L., & Dong, H. (2007). Determination of Taxol, Cephalomannine and 7-epi-Taxol in Taxus by PRP-6 Solid Phase Extraction and High Performance Liquid Chromatography. Analytical Letters, 40(1), 139–148.

- 7-epi-Cephalomannine | CAS 150547-36-7. (n.d.). LGC Standards.

- CEPHALOMANNINE, 7-EPI-. (n.d.). ChromaDex.

-

Wang, Y., Zhang, T., Zhang, Z., Wang, Y., & Wang, Q. (2022). Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. Separations, 9(10), 282. [Link]

- Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles. (2020). National Institutes of Health.

-

Chmurny, G. N., Hilton, B. D., Brobst, S., Look, S. A., Witherup, K. M., & Beutler, J. A. (1992). 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine. Journal of Natural Products, 55(4), 414–423. [Link]

- ANALYTICAL TECHNIQUES FOR THE STUDY OF NEWLY-APPROVED ANTICANCER DRUGS. (2023). bepls.

- Dong, H., Luo, L., Zhou, S., Bi, P., Liu, K., & Zhao, J. (2007). Separation and purification of taxol and cephalomannine from Taxus Cuspidada by normal phase chromatography and twice-reversed-phase chromatography.

-

Liu, K., Zhang, L., & Dong, H. (2007). Determination of Taxol, Cephalomannine and 7-epi-Taxol in Taxus by PRP-6 Solid Phase Extraction and High Performance Liquid Chromatography. Analytical Letters, 40(1), 139-148. [Link]

- Vidensek, N., Lim, P., Campbell, A., & Carlson, C. (1990). Taxol content in bark, wood, root, leaf, twig, and seedling from several Taxus species.

-

Miller, R. W., Powell, R. G., Smith, C. R., Jr., Arnold, E., & Clardy, J. (1981). Antileukemic alkaloids from Taxus wallichiana Zucc. Journal of Organic Chemistry, 46(7), 1469–1474. [Link]

-

Cephalomannine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Kelsey, R. G., & Vance, N. C. (1992). Taxol and Cephalomannine Concentrations in the Foliage and Bark of Shade-Grown and Sun-Exposed Taxus brevifolia Trees.

- Rao, K. V. (1993). Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark. Pharmaceutical Research, 10(4), 521–524.

- Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. (2021). National Institutes of Health.

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. bepls.com [bepls.com]

- 3. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-epi-Cephalomannine - LKT Labs [lktlabs.com]

- 6. Cephalomannine | 161 Publications | 2362 Citations | Top Authors | Related Topics [scispace.com]

- 7. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. standards.chromadex.com [standards.chromadex.com]

- 10. Cephalomannine | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 12. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of 7-epi-Cephalomannine in Taxus Species

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on 7-epi-Cephalomannine, a naturally occurring taxoid found in various Taxus species. It covers the known botanical sources, explores the biosynthetic origins, and details the methodologies for extraction, isolation, and analytical characterization of this compound.

Introduction: The Significance of Taxoid Epimers

The genus Taxus, commonly known as yew, is a critical natural source of complex diterpenoid alkaloids known as taxanes.[1][2] The most prominent member of this class is paclitaxel (Taxol®), a multi-billion dollar anticancer drug renowned for its unique microtubule-stabilizing mechanism.[1] Alongside paclitaxel, a vast constellation of structurally related taxoids, numbering nearly 600, have been isolated from various Taxus species.[1] These analogues, including Cephalomannine (also known as Taxol B), are of significant interest as they can be impurities, degradation products, or even precursors for semi-synthetic drug production.[3][4]

7-epi-Cephalomannine is a diastereomer of Cephalomannine, differing only in the stereochemistry at the C-7 position of the taxane core. While often considered a minor taxoid, its presence is critical from a drug development and manufacturing perspective. The separation of such closely related epimers presents a significant purification challenge.[5] Understanding the natural origins, biosynthetic pathways, and analytical methods for 7-epi-Cephalomannine is therefore essential for controlling the purity of taxane-based active pharmaceutical ingredients (APIs) and for exploring the full chemical diversity of the Taxus genus.

Natural Occurrence in the Taxus Genus

7-epi-Cephalomannine, like other taxanes, is found in various tissues of yew trees, including the needles, twigs, and bark.[6][7][8] Its concentration exhibits significant inter- and intra-species variability, influenced by genetic factors, geographical location, and the specific plant part analyzed.[2][3] While comprehensive quantitative data across all species is not extensively documented, its presence has been confirmed in several key Taxus varieties.

Table 1: Documented Presence of Cephalomannine and Related Epimers in Taxus Species

| Taxus Species | Plant Part | Compound(s) Mentioned | Reference |

| Taxus x media cv. 'Hicksii' | Needles | 7-epi-cephalomannine | [1] |

| Taxus canadensis | Not specified | Cephalomannine derivatives | [9] |

| Taxus yunnanensis | Not specified | Cephalomannine diastereomers | [9] |

| Taxus cuspidata | Needles, Callus, Suspension Cells | Cephalomannine, 7-epitaxol | [10] |

| Taxus chinensis | Not specified | Cephalomannine | [2] |

| Taxus baccata | Twigs | Cephalomannine | [8] |

| Taxus wallichiana | Leaves, Stems, Roots | Cephalomannine | [3] |

Note: The table highlights species where Cephalomannine and its derivatives are found. The presence of Cephalomannine strongly implies the potential co-occurrence of its 7-epimer due to enzymatic promiscuity or equilibrium dynamics during extraction.

The needles of Taxus species are often investigated as a renewable source for taxanes, as harvesting them is less destructive to the plant than bark stripping.[3] Studies have shown that taxane content can vary significantly between needles and twigs within the same plant.[8][11]

Taxoid Biosynthesis and the Formation of 7-epi-Cephalomannine

The biosynthesis of taxoids is a complex metabolic pathway involving numerous enzymatic steps.[12] The assembly of the characteristic taxane skeleton is a hallmark of the Taxus genus. Recent advances in genomics, including the sequencing of the Taxus chinensis var. mairei genome, have begun to elucidate the gene clusters responsible for this intricate process.[12][13]

The Core Pathway: The pathway begins with the synthesis of geranylgeranyl diphosphate (GGPP) from primary metabolism.[12]

-

Cyclization: The enzyme taxadiene synthase (TS) catalyzes the cyclization of GGPP to form taxa-4(5),11(12)-diene, the first committed step in creating the taxane core.[12]

-

Oxygenation: A series of cytochrome P450 monooxygenases (CYP450s) then decorate the taxadiene skeleton with hydroxyl groups at various positions. This cascade of hydroxylations is critical for the subsequent steps.[12][13]

-

Acylation and Benzoylation: Various transferase enzymes attach acetyl, benzoyl, and other side chains to the hydroxylated core, building up the complexity of the molecule.[12]

-

Side Chain Attachment: The final key step for creating bioactive taxanes like Paclitaxel and Cephalomannine is the attachment of a C-13 side chain, which is itself synthesized through a separate pathway.

Formation of 7-epi-Cephalomannine: The epimerization at the C-7 position is not a fully elucidated step but is understood to be a consequence of the enzymatic machinery's nature.

-

Enzyme Promiscuity: Many of the hydroxylase and acetyltransferase enzymes involved in the later stages of taxoid biosynthesis have been shown to be highly promiscuous, meaning they can accept multiple substrates and generate multiple products.[1] This lack of absolute stereospecificity could lead to the direct enzymatic formation of the 7-epi configuration alongside the primary isomer.

-

Chemical Equilibrium: It is also plausible that epimerization occurs post-biosynthetically within the plant cell or even during the extraction and purification process, where pH and temperature conditions could favor an equilibrium between the two diastereomers.

Below is a conceptual diagram of the biosynthetic relationship.

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of 7-epi-Cephalomannine from Taxus biomass is challenging due to its low concentration and the presence of numerous structurally similar taxoids.[5] The process requires a multi-step chromatographic approach to achieve high purity.

General Extraction Workflow

The overarching goal is to separate the target taxoids from bulk biomass, pigments, and lipids before proceeding to high-resolution chromatography.

Step-by-Step Isolation Protocol

This protocol synthesizes common techniques described for taxane purification.[6][14][15]

Objective: To isolate 7-epi-Cephalomannine from a crude Taxus extract.

Materials:

-

Dried, powdered Taxus needles or twigs.

-

Solvents: Methanol, Hexane, Dichloromethane, Acetonitrile (HPLC grade).

-

Solid-Phase Extraction (SPE) Column: Polymeric resin (e.g., PRP-6) or C18.[14]

-

Chromatography System: Preparative High-Performance Liquid Chromatography (Prep-HPLC).

-

Columns: Normal-phase (Silica) and Reversed-phase (C18) preparative columns.

Methodology:

-

Extraction:

-

Macerate 100 g of dried, powdered Taxus biomass in 1 L of methanol for 24 hours at room temperature with constant stirring.

-

Filter the mixture and repeat the extraction on the solid residue two more times.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure to yield a viscous crude extract.

-

-

Defatting and Preliminary Purification:

-

Resuspend the crude extract in a 1:1 mixture of water and methanol.

-

Perform liquid-liquid partitioning against hexane three times to remove chlorophyll and lipids. Discard the hexane layers.

-

Extract the aqueous methanol phase with dichloromethane three times. Combine the dichloromethane layers (which now contain the taxoids) and evaporate to dryness.

-

-

Solid-Phase Extraction (SPE): [14]

-

Dissolve the defatted extract in a minimal amount of the loading solvent (e.g., 50% acetonitrile in water).

-

Condition an SPE column (e.g., PRP-6 resin) according to the manufacturer's instructions.

-

Load the sample onto the column.

-

Wash the column with a low-organic solvent mixture (e.g., 20% acetonitrile) to remove highly polar impurities.

-

Elute the taxoid fraction with a higher concentration of organic solvent (e.g., 80-100% acetonitrile). Collect this fraction and evaporate the solvent.

-

-

Chromatographic Separation (Multi-step):

-

Rationale: Separating 7-epi-Cephalomannine from Cephalomannine and other taxoids like 7-epi-Taxol is extremely difficult.[5] A multi-modal approach is necessary.

-

Step 4a: Normal-Phase Chromatography (Optional but Recommended):

-

Step 4b: Reversed-Phase Preparative HPLC (RP-HPLC):

-

This is the primary step for high-resolution separation of closely related taxoids.

-

Dissolve the fraction from the previous step in the mobile phase.

-

Inject onto a preparative C18 column.

-

Elute with an isocratic or shallow gradient mobile phase, typically a mixture of acetonitrile and water. The exact ratio must be optimized to achieve separation between the epimeric pair.

-

Monitor the elution profile with a UV detector (typically at 227 nm) and collect fractions corresponding to the peaks of interest.

-

Multiple runs may be necessary to achieve baseline separation and obtain a pure compound.[5]

-

-

Analytical Identification and Quantification

Accurate and precise analytical methods are crucial for identifying 7-epi-Cephalomannine and quantifying its content in complex mixtures.

Key Analytical Techniques

A combination of chromatographic and spectroscopic methods is employed for a full characterization.

Table 2: Comparison of Analytical Techniques for 7-epi-Cephalomannine

| Technique | Primary Application | Advantages | Limitations |

| HPLC-UV | Quantification, Purity Assessment | Robust, reproducible, widely available, precise.[14] | Limited structural information; requires a reference standard for identification. |

| LC-MS/MS | Identification, Quantification | High sensitivity, provides molecular weight and fragmentation data for structural confirmation.[16] | More complex instrumentation; matrix effects can influence quantification. |

| NMR (1H, 13C) | Definitive Structure Elucidation | Provides unambiguous structural and stereochemical information.[17] | Low sensitivity, requires highly purified sample, complex data interpretation. |

Analytical Workflow for Quantification

Protocol: HPLC Quantification of 7-epi-Cephalomannine

Objective: To determine the concentration of 7-epi-Cephalomannine in a prepared Taxus extract.

-

Preparation of Standards: Prepare a stock solution of purified 7-epi-Cephalomannine standard in methanol. Perform a serial dilution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Sample: Accurately weigh the prepared Taxus extract, dissolve it in methanol to a known volume, and filter through a 0.45 µm syringe filter.

-

HPLC Conditions: [14]

-

Instrument: High-Performance Liquid Chromatography system with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An optimized isocratic mixture of acetonitrile and water. The exact ratio must be determined experimentally to resolve 7-epi-Cephalomannine from Cephalomannine and other taxoids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 227 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the prepared sample.

-

Identify the peak for 7-epi-Cephalomannine based on its retention time relative to the standard.

-

Calculate the concentration in the sample by interpolating its peak area from the standard curve.

-

Conclusion

7-epi-Cephalomannine represents an important, albeit minor, constituent of the complex chemical arsenal produced by Taxus species. Its natural occurrence in various yews, including T. x media and T. canadensis, underscores the metabolic diversity within the genus.[1][9] Arising from the inherent promiscuity of the taxoid biosynthetic pathway, this epimer poses a significant challenge for the purification of Cephalomannine and Paclitaxel. The successful isolation and analysis of 7-epi-Cephalomannine rely on a sophisticated, multi-step chromatographic strategy, primarily leveraging the resolving power of reversed-phase HPLC.[5] For drug development professionals, a thorough understanding and rigorous analytical control of such impurities are paramount to ensuring the safety, efficacy, and consistency of taxane-based therapeutics.

References

-

Lopes, R. M., et al. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. PubMed Central. [Link]

-

Liu, K., et al. (2005). Determination of Taxol, Cephalomannine and 7‐epi‐Taxol in Taxus by PRP‐6 Solid Phase Extraction and High Performance Liquid Chromatography. Analytical Letters, 38(6). [Link]

-

Vanquickenborne, A., et al. (1996). Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1215-20. [Link]

-

Valeria, D., et al. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. MDPI. [Link]

-

Liu, K., et al. (2002). Separation and purification of taxol and cephalomannine from Taxus Cuspidada by normal phase chromatography and twice-reversed-phase chromatography. ResearchGate. [Link]

-

Wang, J., et al. (2022). Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology. MDPI. [Link]

-

Vanquickenborne, A., et al. (1996). Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp. ResearchGate. [Link]

-

Chmurny, G. N., et al. (1992). 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine. Journal of Natural Products, 55(4), 414-423. [Link]

-

Zhang, J., & Yang, C. (2014). Simultaneous Determination of 10-Deacetylbaccatin,Cephalomannine and Taxol in Different Parts of Taxus Media with Different Growth Years by UPLC. ResearchGate. [Link]

-

Li, Y., et al. (2023). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. PubMed Central. [Link]

- Rao, K. V. (1995). Method for the isolation and purification of taxol and its natural analogues.

-

Tan, G., et al. (2022). Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics. PubMed Central. [Link]

-

SciSpace. (n.d.). Cephalomannine | 161 Publications. SciSpace. [Link]

-

National Center for Biotechnology Information. (n.d.). Cephalomannine. PubChem Compound Database. [Link]

-

Fu, C., et al. (2021). The Taxus genome provides insights into paclitaxel biosynthesis. PubMed. [Link]

-

Fu, C., et al. (2021). The Taxus genome provides insights into paclitaxel biosynthesis. PubMed Central. [Link]

Sources

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cephalomannine | 161 Publications | 2362 Citations | Top Authors | Related Topics [scispace.com]

- 4. Cephalomannine | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-epi-Cephalomannine - LKT Labs [lktlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Taxus genome provides insights into paclitaxel biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 16. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A-Z Guide to 7-epi-Cephalomannine: The Critical Paclitaxel Impurity

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Paclitaxel, a cornerstone of modern chemotherapy, is a complex natural product whose efficacy and safety are intrinsically linked to its purity. Among its various process-related impurities and degradation products, 7-epi-Cephalomannine represents a critical quality attribute that demands rigorous control. This technical guide provides a comprehensive overview of 7-epi-Cephalomannine, from its chemical structure and formation pathways to its analytical detection and strategic mitigation. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to support the development of robust control strategies for this critical impurity, ensuring the quality, safety, and efficacy of paclitaxel-based therapeutics.

Introduction: The Imperative of Purity in Paclitaxel

Paclitaxel is a highly effective mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its complex diterpenoid structure, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), presents significant manufacturing challenges, whether through natural extraction, semi-synthesis, or plant cell culture.[2][3] The manufacturing process invariably generates a profile of related substances, including isomers and degradation products, that must be meticulously controlled to meet stringent regulatory standards.

Among these, 7-epi-Cephalomannine (European Pharmacopoeia Impurity D) is of particular interest.[4][5] It is a diastereomer of Cephalomannine, a closely related taxane that is often co-isolated with paclitaxel. The "epi" designation refers to the epimerization at the C-7 position of the baccatin III core, a subtle stereochemical change that can significantly impact the molecule's biological activity and necessitates precise analytical monitoring. This guide delves into the core scientific principles and practical methodologies essential for understanding and controlling this critical impurity.

Chemical Identity and Formation Mechanism

Structural Elucidation

7-epi-Cephalomannine shares the same complex taxane core as paclitaxel and cephalomannine but differs in the stereochemical orientation of the hydroxyl group at the C-7 position.[6] This seemingly minor alteration can influence the molecule's three-dimensional conformation and its interaction with biological targets.

Mechanism of Formation: The Epimerization Pathway

The formation of 7-epi-Cephalomannine is primarily a result of epimerization, a chemical process where a single chiral center of a molecule inverts its configuration. This transformation is often catalyzed by acidic or basic conditions encountered during extraction, purification, or even formulation and storage.[7][8]

The hydroxyl group at the C-7 position is particularly susceptible to epimerization due to the molecule's conformational flexibility. The process is typically reversible, leading to an equilibrium mixture of the C-7 epimers.

// Nodes start [label="Cephalomannine\n(in process)", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Acidic Conditions\n(e.g., low pH in mobile phase,\nacidic reagents)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Basic Conditions\n(e.g., high pH during extraction,\ndegradation)", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Elevated Temperature\n(e.g., during solvent removal,\nstorage)", fillcolor="#FBBC05", fontcolor="#202124"]; outcome [label="Formation of\n7-epi-Cephalomannine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> acid [dir=none, style=dashed]; start -> base [dir=none, style=dashed]; start -> temp [dir=none, style=dashed]; acid -> outcome [label="Catalyzes\nEpimerization", color="#4285F4"]; base -> outcome [label="Catalyzes\nEpimerization", color="#4285F4"]; temp -> outcome [label="Accelerates\nReaction Rate", color="#4285F4"]; } DOT Caption: Key factors influencing the formation of 7-epi-Cephalomannine.

Impact on Drug Product Quality and Regulatory Perspective

The presence of impurities, even structurally similar ones, can have profound implications for a drug product.

-

Efficacy: While some taxane analogs exhibit anticancer activity, the specific efficacy of 7-epi-Cephalomannine is not as well-characterized as that of paclitaxel.[9] Its presence could potentially dilute the therapeutic effect of the active pharmaceutical ingredient (API). However, recent studies suggest that cephalomannine, a closely related compound, can act synergistically with paclitaxel to induce cancer cell death, highlighting the complex biological effects of these impurities.[10][11]

-

Safety & Toxicity: Any uncharacterized impurity poses a potential safety risk. The toxicological profile of 7-epi-Cephalomannine must be considered, and its levels must be controlled to within safe, qualified limits.

-

Regulatory Scrutiny: Global pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), set strict limits for paclitaxel-related compounds.[4][12] For instance, the Ph. Eur. monograph for paclitaxel specifically lists 7-epi-cephalomannine as Impurity D and sets acceptance criteria for its presence.[4]

| Pharmacopeia | Impurity Name | Typical Limit |

| European Pharmacopoeia (Ph. Eur.) | Impurity D (7-epi-cephalomannine) | Not more than 0.2%[4] |

| United States Pharmacopeia (USP) | 7-Epicephalomannine | Limit: 0.3%[13] |

| Table 1. Example of Pharmacopeial Limits for 7-epi-Cephalomannine. |

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying paclitaxel and its related impurities.[7][14][15] A robust, validated HPLC method is crucial for ensuring the quality control of paclitaxel API and finished products.

Foundational HPLC Workflow

The analytical process involves a series of precise steps to ensure accurate and reproducible results.

// Nodes prep [label="Sample Preparation\n(Dissolution in appropriate solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="HPLC Injection\n(Precise volume injection)", fillcolor="#F1F3F4", fontcolor="#202124"]; sep [label="Chromatographic Separation\n(Gradient elution on C18 or PFP column)", fillcolor="#F1F3F4", fontcolor="#202124"]; detect [label="UV Detection\n(Typically at 227 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; quant [label="Data Analysis & Quantification\n(Peak integration and comparison\nto reference standards)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> inject; inject -> sep; sep -> detect; detect -> quant; } DOT Caption: Standard workflow for HPLC analysis of paclitaxel impurities.

Detailed Experimental Protocol: A Validated HPLC Method

This protocol is a representative example based on methods described in scientific literature and pharmacopeias.[2] Method validation according to ICH guidelines is mandatory for use in a GMP environment.

Objective: To separate and quantify 7-epi-Cephalomannine and other related substances in a paclitaxel sample.

1. Materials and Reagents:

-

Paclitaxel Reference Standard (RS) and sample

-

7-epi-Cephalomannine Certified Reference Material (CRM)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Methanol (HPLC grade)

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Symmetry C18, 4.6 x 100 mm, 3.5 µm | C18 columns provide excellent hydrophobic retention for separating complex molecules like taxanes. |

| Mobile Phase | Water/Acetonitrile/Methanol (57:34:9 v/v/v) | This ternary mixture allows for fine-tuning of selectivity to resolve closely eluting peaks. |

| Flow Rate | 1.4 mL/min | An optimized flow rate ensures good peak shape and reasonable run times. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[2] |

| Detection | UV at 227 nm | Paclitaxel and its related compounds have a strong chromophore, making UV detection at this wavelength highly sensitive.[2][7] |

| Injection Vol. | 25 µL | A standard injection volume for analytical HPLC. |

3. Solution Preparation:

-

Sample Solution: Accurately weigh and dissolve the paclitaxel sample in methanol to a final concentration of 1.0 mg/mL.

-

Reference Solution: Prepare a solution of 7-epi-Cephalomannine CRM in methanol at a known concentration (e.g., 0.002 mg/mL, corresponding to a 0.2% impurity level relative to the sample solution).

-

System Suitability Solution: A spiked sample containing paclitaxel and known impurities (including 7-epi-Cephalomannine) to verify resolution and system performance.[2]

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the system suitability solution to confirm that the resolution between critical pairs meets the pre-defined criteria (e.g., resolution > 1.5).

-

Inject the reference solution and the sample solution in sequence.

-

Integrate the peak areas for all impurities in the sample chromatogram.

5. Calculation: Calculate the percentage of 7-epi-Cephalomannine in the sample using the following formula:

% Impurity = (Area_impurity / Area_reference) * (Conc_reference / Conc_sample) * 100

Strategies for Control and Mitigation

Controlling the levels of 7-epi-Cephalomannine requires a multi-faceted approach, integrating process chemistry, purification science, and formulation development.[16]

-

Process Optimization:

-

pH Control: Maintain a neutral or slightly acidic pH during extraction and purification steps to minimize base-catalyzed epimerization.

-

Temperature Management: Avoid excessive heat during solvent evaporation and drying processes.[8]

-

-

Purification Techniques:

-

Chromatography: Employ high-resolution preparative chromatography to effectively separate 7-epi-Cephalomannine from paclitaxel. Techniques like simulated moving bed (SMB) chromatography can offer higher throughput and efficiency for large-scale purification.[17]

-

Crystallization: Develop optimized crystallization conditions (solvent/anti-solvent systems) that selectively precipitate paclitaxel, leaving the more soluble epimer in the mother liquor.

-

-

Formulation and Storage:

-

Formulate the final drug product in buffered systems to maintain a stable pH.

-

Conduct stability studies under accelerated and long-term conditions to ensure that 7-epi-Cephalomannine levels remain within specification throughout the product's shelf life.

-

Conclusion

7-epi-Cephalomannine is a critical process-related impurity in the manufacturing of paclitaxel that demands rigorous scientific understanding and meticulous control. Its formation via epimerization is influenced by process parameters such as pH and temperature. The potential impact on drug efficacy and safety necessitates its control within strict pharmacopeial limits. Robust and validated analytical methods, primarily HPLC, are the cornerstone of effective monitoring. A comprehensive control strategy, encompassing process optimization, advanced purification techniques, and stable formulation design, is essential to ensure the consistent production of high-quality, safe, and effective paclitaxel for patients worldwide.

References

-

The impurity profiling of paclitaxel and its injection by UPLC-MS/MS. (2016). ResearchGate. Available at: [Link]

-

Paclitaxel (Taxol) – Resolution of Impurities. Waters Corporation. Available at: [Link]

-

Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. (2012). National Institutes of Health (NIH). Available at: [Link]

-

Characteristics, Properties and Analytical Methods of Paclitaxel: A Review. (2018). MDPI. Available at: [Link]

-

Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Agilent Technologies. Available at: [Link]

-

USP Monographs: Paclitaxel. USP-NF. Available at: [Link]

-

7-epi-10-Deacetyl CephaloMannine. Chemsrc. Available at: [Link]

-

7-epi-Cephalomannine. Axios Research. Available at: [Link]

-

Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Impurity Control Strategies For Therapeutic Peptides. (2022). Outsourced Pharma. Available at: [Link]

-

[The impurity profiling of paclitaxel and its injection by UPLC-MS/MS]. (2016). PubMed. Available at: [Link]

-

Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways. (2025). MDPI. Available at: [Link]

-

Paclitaxel as an anticancer agent: Isolation, activity, synthesis and stability. (2020). ResearchGate. Available at: [Link]

-

EXPERIMENTAL PURIFICATION OF PACLITAXEL FROM A COMPLEX MIXTURE OF TAXANES USING A SIMULATED MOVING BED. (2002). SciELO. Available at: [Link]

-

PACLITAXEL Paclitaxelum. EDQM. Available at: [Link]

-

Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways. (2025). PubMed. Available at: [Link]

-

Paclitaxel and cephalomannine combination treatment induces DNA damage... (2025). ResearchGate. Available at: [Link]

-

Mechanistic study of paclitaxel, cephalomannine, and their combination... (2025). ResearchGate. Available at: [Link]

-

Paclitaxel EP Impurity D (7-epi-Cephalomannine) Manufacturer Supplier. RXN Chemicals. Available at: [Link]

-

Structure of paclitaxel (A) and cephalomannine (B). Arrows denote... ResearchGate. Available at: [Link]

-

Effects of paclitaxel and cephalomannine combination treatment on... ResearchGate. Available at: [Link]

-

Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways. Abebio. Available at: [Link]

-

Paclitaxel EP Impurity A and Iso Cephalomannine. Allmpus. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspbpep.com [uspbpep.com]

- 5. rxnchem.com [rxnchem.com]

- 6. allmpus.com [allmpus.com]

- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-epi-Cephalomannine - LKT Labs [lktlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. drugfuture.com [drugfuture.com]

- 14. researchgate.net [researchgate.net]

- 15. repositorio.unesp.br [repositorio.unesp.br]

- 16. Impurity Control Strategies For Therapeutic Peptides [outsourcedpharma.com]

- 17. scielo.br [scielo.br]

Introduction to Taxanes: Cephalomannine and its C-7 Epimer

An In-Depth Technical Guide to the Biosynthesis and Formation of 7-epi-Cephalomannine

Executive Summary

Cephalomannine, a prominent member of the taxane family of diterpenoids, is a close structural analog of the renowned anticancer drug Paclitaxel (Taxol®). Its biological significance and its role as a co-isolated compound during Paclitaxel production necessitate a thorough understanding of its origins. This technical guide provides a comprehensive exploration of the intricate biosynthetic pathway leading to Cephalomannine, synthesized from the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP). Furthermore, this document clarifies that 7-epi-Cephalomannine, a stereoisomer, is not a direct product of an enzymatic pathway but is instead formed through a subsequent, non-enzymatic epimerization at the C-7 position. We will dissect the multi-enzyme cascade responsible for constructing the taxane core, the assembly of the characteristic side chain, and the chemical principles governing the final epimerization, offering a holistic view for researchers in natural product chemistry, synthetic biology, and drug development.

The taxane family represents a class of complex diterpenoids first isolated from Taxus (yew) species. Their unique mechanism of action, which involves the stabilization of microtubules and arrest of the cell cycle, has positioned them as indispensable tools in oncology.[1][2] Paclitaxel is the most famous member, but a constellation of related taxoids, including Cephalomannine, are co-produced in the plant.

Cephalomannine shares the same baccatin III core as Paclitaxel but differs in the N-acyl group of the C-13 side chain; it possesses an N-tigloyl group in place of Paclitaxel's N-benzoyl group.[3][4] The compound 7-epi-Cephalomannine is a stereoisomer where the hydroxyl group at the C-7 position of the taxane ring is in the alpha (epi) configuration, as opposed to the beta configuration found in the primary natural product.[5] This epimerization is a frequently observed phenomenon for taxoids under various conditions and can significantly impact the compound's physical properties and biological interactions.[6][7][8]

The Core Biosynthetic Pathway: Forging the Baccatin III Scaffold

The biosynthesis of all major taxanes converges on the formation of a critical intermediate, baccatin III. This process is an estimated 19-step enzymatic journey that begins with a universal precursor and involves complex cyclization, oxygenation, and acylation reactions.[1][9]

Genesis of the Taxane Skeleton: From GGPP to Taxadiene

The pathway is initiated in the plastids, where the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is formed.[9][10] The committed step in taxane biosynthesis is the complex cyclization of the linear GGPP molecule into the intricate tricyclic taxane skeleton, taxa-4(5),11(12)-diene. This transformation is catalyzed by a single enzyme, taxadiene synthase (TS) .[11]

Caption: Initial cyclization step of the taxane biosynthetic pathway.

Functionalization of the Taxane Core: A Cascade of P450s and Acyltransferases

Following the creation of the parent olefin, the taxadiene core undergoes extensive decoration through a series of reactions primarily catalyzed by cytochrome P450 hydroxylases and CoA-dependent acyltransferases.[9] These steps are crucial for installing the oxygen-containing functional groups and ester moieties that define the baccatin III structure. While the exact sequence has been the subject of extensive research, key enzymatic transformations have been elucidated.[12][13][14]

The major steps include:

-

Hydroxylation at C5: Catalyzed by taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme, to produce taxadien-5α-ol.[12]

-

Acetylation at C5: The hydroxylated intermediate is acetylated by taxadien-5α-ol-O-acetyl transferase (TAT) to form taxadien-5α-yl acetate.[15][16] This acetylation is critical for guiding subsequent downstream reactions.

-

Further Hydroxylations: A series of P450 enzymes introduce hydroxyl groups at various positions, including C10 (by taxane 10β-hydroxylase, T10βH ), C2, C7, C9, and C13.[1][17]

-

Acylations and Benzoylation: Acyltransferases install the remaining ester groups. Key enzymes include taxane 2α-O-benzoyl transferase (TBT) and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) , which catalyzes one of the final steps in forming baccatin III.[16][17]

Caption: Simplified overview of the enzymatic cascade from taxadiene to baccatin III.

Assembly of Cephalomannine: Side-Chain Attachment

With the baccatin III core synthesized, the final step in producing Cephalomannine is the attachment of a specific C-13 side chain.

Biosynthesis of the C-13 Side Chain

The side chain originates from the amino acid L-phenylalanine.[19] A key initial step involves the enzyme phenylalanine aminomutase (PAM) , which rearranges the amino group to form β-phenylalanine. This is then activated, likely as a CoA-thioester, and further modified. For Cephalomannine, a tigloyl group is ultimately attached to the amino function, a step catalyzed by a specific N-acyltransferase that utilizes tigloyl-CoA as a substrate.

Esterification at C-13

The fully assembled and activated side chain is attached to the C-13 hydroxyl group of baccatin III. This esterification is catalyzed by a specialized acyltransferase, baccatin III O-phenylpropanoyltransferase (BAPT) , or a related enzyme with specificity for the tigloyl-modified side chain.[15][17] This reaction completes the biosynthesis of Cephalomannine.

Caption: Final enzymatic assembly of Cephalomannine from its precursors.

The Formation of 7-epi-Cephalomannine via C-7 Epimerization

The conversion of Cephalomannine to 7-epi-Cephalomannine is not catalyzed by a dedicated enzyme. Instead, it is a chemical isomerization process known as epimerization.

Mechanism of Epimerization

The hydroxyl group at the C-7 position of taxanes is susceptible to epimerization, particularly under basic or even mildly basic aqueous conditions.[6][7] The mechanism is understood to proceed through a retro-aldol/aldol reaction sequence.[7] A base abstracts the proton from the C-7 hydroxyl group, facilitating the cleavage of the C7-C8 bond to form an enolate intermediate. Subsequent ring closure can occur from either face, leading to a mixture of the original 7β-hydroxy epimer (Cephalomannine) and the 7α-hydroxy epimer (7-epi-Cephalomannine).

This process is reversible, and an equilibrium between the two epimers is eventually established.[6] This isomerization is a significant consideration during the extraction, purification, and storage of taxanes, as the presence of 7-epi impurities can complicate downstream applications. It has been observed to occur readily in cell culture medium.[20]

Caption: Reversible, base-catalyzed epimerization of Cephalomannine to its 7-epi form.

Experimental Protocols

Protocol: Analytical-Scale Base-Catalyzed Epimerization of a Taxane

This protocol provides a general method for inducing the epimerization of a 7β-hydroxy taxane like Cephalomannine to its 7-epi form for analytical purposes, based on established methods for Paclitaxel.[21]

Objective: To convert Cephalomannine to 7-epi-Cephalomannine and monitor the reaction by HPLC.

Materials:

-

Cephalomannine standard (high purity)

-

Acetonitrile (ACN), HPLC grade

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

HPLC system with a C18 column

-

Reaction vials

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve Cephalomannine in acetonitrile to a final concentration of 1 mg/mL.

-

Prepare Reaction Mixture: In a clean vial, add 500 µL of the Cephalomannine stock solution. Add 500 µL of a saturated aqueous solution of sodium bicarbonate. The final solvent mixture will be approximately 1:1 ACN:H₂O.

-

Incubation: Cap the vial tightly and let the reaction proceed at room temperature. Vortex the mixture gently every 30 minutes.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from the reaction mixture.

-

Quenching and Dilution: Immediately dilute the aliquot into 950 µL of a 50:50 ACN:water mobile phase to quench the reaction and prepare for injection.

-

HPLC Analysis: Inject the diluted sample onto the HPLC system. Use a suitable gradient elution method (e.g., water/acetonitrile) to separate Cephalomannine from 7-epi-Cephalomannine. The epimer typically has a slightly different retention time.

-

Data Analysis: Monitor the decrease in the peak area of Cephalomannine and the corresponding increase in the peak area of 7-epi-Cephalomannine over time to determine the reaction kinetics and equilibrium point.

Summary of Key Biosynthetic Enzymes

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Role in Pathway |

| Taxadiene Synthase | TS | Terpene Cyclase | Geranylgeranyl diphosphate (GGPP) | Taxa-4(5),11(12)-diene | Committed step; forms the core taxane skeleton[11] |

| Taxadiene 5α-hydroxylase | T5αH | Cytochrome P450 | Taxa-4(5),11(12)-diene | Taxadien-5α-ol | First oxygenation of the taxane ring[12] |

| Taxadien-5α-ol-O-acetyl Transferase | TAT | Acyltransferase | Taxadien-5α-ol, Acetyl-CoA | Taxadien-5α-yl acetate | First acylation; directs downstream reactions[15][16] |

| Taxane 10β-hydroxylase | T10βH | Cytochrome P450 | 5α-acetoxy-taxadiene | 5α-acetoxy-10β-hydroxy-taxadiene | Key hydroxylation at C-10[1] |

| Taxane 2α-O-benzoyl Transferase | TBT | Acyltransferase | 2-debenzoyl taxoid, Benzoyl-CoA | Benzoylated taxoid | Attaches the C-2 benzoate group[16] |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acyltransferase | 10-deacetylbaccatin III, Acetyl-CoA | Baccatin III | Final acetylation to form the key intermediate[16][17] |

| Baccatin III O-phenylpropanoyltransferase | BAPT | Acyltransferase | Baccatin III, Phenylpropanoyl-CoA | N-debenzoyl-taxol | Attaches the C-13 side chain[15][17] |

Conclusion and Future Directions

The formation of 7-epi-Cephalomannine is a two-part story: a complex, genetically encoded enzymatic pathway to produce the parent molecule, Cephalomannine, followed by a non-enzymatic, pH-dependent chemical epimerization. Understanding both aspects is critical for professionals in drug development and manufacturing. Control over the biosynthetic pathway through metabolic engineering in heterologous systems like yeast or N. benthamiana offers a promising avenue for sustainable taxane production.[12][13] Simultaneously, a deep understanding of the C-7 epimerization chemistry is essential for designing robust purification and formulation protocols that ensure the stability and purity of the final active pharmaceutical ingredient. Future research will likely focus on elucidating the remaining unknown enzymes in the core pathway and developing strategies to either prevent epimerization during production or leverage it to create novel taxane analogs with improved therapeutic profiles.

References

-

Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. (2021). PMC. [Link]

-

Croteau, R., Ketchum, R. E., Long, R. M., Kaspera, R., & Wildung, M. R. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [Link]

-

Walker, K., & Croteau, R. (2000). Taxol biosynthesis: molecular cloning of a benzoyl-CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(25), 13591-13596. [Link]

-

Taxol Biosynthetic Pathway. (2021). Encyclopedia MDPI. [Link]

-

Fang, W. S., Fang, Q. C., & Liang, X. T. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. Synthetic Communications, 27(13), 2305-2310. [Link]

-

Yuan, H., et al. (2013). Taxol synthesis. International Scholars Journals. [Link]

-

Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of pharmaceutical sciences, 97(4), 1435-1446. [Link]

-

Onrubia, M., et al. (2014). Elicitation of Taxus x media cell cultures with methyl jasmonate and cyclodextrins: transcriptional and metabolic responses in the taxol biosynthetic pathway. Journal of Plant Physiology. [Link]

-

Biosynthesis of Taxol. (n.d.). iGEM. [Link]

-

Fang, W. S., Fang, Q. C., & Liang, X. T. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. Synthetic Communications. [Link]

-

Hezari, M., & Croteau, R. (1997). Taxol biosynthesis. Annual review of plant physiology and plant molecular biology. [Link]

-

Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. Journal of Pharmacology and Experimental Therapeutics, 242(2), 692-698. [Link]

-

Samaranayake, G., Magri, N. F., Jitrangsri, C., & Kingston, D. G. (1991). Modified taxols. 10. Preparation of 7-deoxytaxol, a highly bioactive taxol derivative, and interconversion of taxol and 7-epi-taxol. The Journal of Organic Chemistry. [Link]

-

An effective method to produce 7-epitaxol from taxol in HCO3-. (2020). ResearchGate. [Link]

-

Zhang, J. W., et al. (2008). Taxane's Substituents at C3' Affect Its Regioselective Metabolism: Different in Vitro Metabolism of Cephalomannine and Paclitaxel. Drug Metabolism and Disposition, 36(3), 557-565. [Link]

-

7-Epi-Taxol | C47H51NO14 | CID 184492. PubChem. [Link]

-

Cephalomannine | C45H53NO14 | CID 6436208. PubChem. [Link]

-

Lau, W., & Sattely, E. S. (2015). Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone. Science, 349(6253), 1224-1228. [Link]

-

Li, F. S., et al. (2020). Reconstitution of Early Paclitaxel Biosynthetic Network. bioRxiv. [Link]

-

He, J., et al. (2022). The Taxus genome provides insights into paclitaxel biosynthesis. Nature Plants, 8(5), 495-507. [Link]

-

The Paclitaxel Biosynthesis Pathway Unlocked. (2023). Trends in Plant Science. [Link]

-

Breakthrough in the Discovery and Heterologous Reconstruction of Key Enzymes in the Biosynthetic Pathway of Paclitaxel. (2024). Oreate AI Blog. [Link]

-

Paclitaxel Biosynthesis AI Breakthrough. (2024). ChemRxiv. [Link]

-

Wang, Y., et al. (2024). Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone. Organic & Biomolecular Chemistry, 22(3), 529-537. [Link]

-

Chmurny, G. N., et al. (1992). 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine. Journal of Natural Products, 55(4), 414-423. [Link]

Sources

- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 2. 7-Epi-Taxol | C47H51NO14 | CID 184492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Cephalomannine | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-epi-Cephalomannine - LKT Labs [lktlabs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reconstitution of Early Paclitaxel Biosynthetic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Breakthrough in the Discovery and Heterologous Reconstruction of Key Enzymes in the Biosynthetic Pathway of Paclitaxel - Oreate AI Blog [oreateai.com]

- 15. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. static.igem.org [static.igem.org]

- 20. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Introduction: Situating 7-epi-Cephalomannine in the Taxane Family

An In-Depth Technical Guide to 7-epi-Cephalomannine

7-epi-Cephalomannine is a naturally occurring taxane, a class of diterpenoid compounds that have been a cornerstone of cancer chemotherapy for decades. It is an epimer of Cephalomannine, a close structural analog of Paclitaxel (Taxol®), and is often found alongside these compounds in extracts from various species of the yew tree (Taxus sp.).[1][2] While initially considered an impurity in Paclitaxel preparations—it is designated as Paclitaxel EP Impurity D—growing evidence of its own biological activity has made it a subject of interest for both pharmaceutical quality control and novel therapeutic research.[3][4] This guide offers a detailed exploration of its core characteristics and scientific relevance.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for any research or development application. 7-epi-Cephalomannine is typically supplied as a white to off-white powder and requires cold storage to maintain its integrity.[1][5]

| Property | Data | Source(s) |

| CAS Number | 150547-36-7 | [1][3][5][6][7] |

| Molecular Formula | C₄₅H₅₃NO₁₄ | [1][5][6][7] |

| Molecular Weight | 831.90 g/mol | [1][4][6][7] |

| IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [1] |

| Appearance | White to off-white powder | [1][5] |

| Storage Temperature | -20°C | [1][5] |

| Family | Taxanes | [5] |

Isolation and Purification: A Chromatographic Challenge

The isolation of 7-epi-Cephalomannine from its natural source, primarily the bark, needles, and twigs of Taxus species, is a complex undertaking. The primary challenge lies in its close structural similarity to Paclitaxel and its parent compound, Cephalomannine, which often co-exist in crude extracts at varying concentrations.[8][9] This structural resemblance results in very similar chromatographic behaviors, making separation difficult.

Effective purification protocols, therefore, rely on multi-step chromatographic techniques that exploit subtle differences in polarity and affinity. The choice of a multi-column approach is a causal one; no single method typically provides the resolution required for achieving high purity (>95%). A common workflow involves an initial solid-phase extraction (SPE) to remove pigments and highly polar or non-polar contaminants, followed by a combination of normal-phase and reversed-phase chromatography.[8][10][11]

Generalized Purification Workflow

Mechanism of Action: Beyond a Simple Impurity

Like other taxanes, 7-epi-Cephalomannine's primary mechanism of anticancer activity involves the disruption of microtubule dynamics.[1][2][12]

Core Mechanism:

-

Binding and Stabilization: Taxanes bind to the β-tubulin subunit of microtubules.

-

Inhibition of Depolymerization: This binding stabilizes the microtubule polymer, preventing the dynamic instability (the process of rapid polymerization and depolymerization) that is essential for cell division.[12]

-

Mitotic Arrest: The stabilized, non-functional microtubules disrupt the formation of the mitotic spindle, arresting the cell cycle at the G2/M phase.[12]

-

Apoptosis Induction: Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis.[12]

Recent studies on taxanes, including the closely related 7-Epitaxol and the parent Cephalomannine, suggest that their activity is not limited to microtubule disruption. Additional mechanisms may contribute to their cytotoxicity, including the inhibition of DNA polymerase and the induction of cellular stress pathways.[1][2][13] For instance, treatment with taxanes has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and further promoting apoptosis through mitochondria-dependent pathways.[12][13]

Signaling Pathway Diagramdot

// Nodes A [label="7-epi-Cephalomannine", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="β-Tubulin Subunit", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Microtubule Stabilization\n(Inhibition of Depolymerization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Mitotic Spindle Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="ROS Production\n(Oxidative Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Mitochondrial Pathway\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="DNA Polymerase\nInhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Binds to"]; B -> C [label="Leads to"]; C -> D -> E; E -> F [label="Primary Pathway"[12]];

A -> G [label="Induces"[12][13]]; G -> H; H -> F [label="Contributes to"];

A -> I [label="Potential Inhibition"[1][2]]; I -> J; J -> F [label="Contributes to"]; }

Sources

- 1. 7-epi-Cephalomannine - LKT Labs [lktlabs.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. chem-norm.com [chem-norm.com]

- 4. rxnchem.com [rxnchem.com]

- 5. standards.chromadex.com [standards.chromadex.com]

- 6. 7-epi-Cephalomannine | CAS 150547-36-7 | LGC Standards [lgcstandards.com]

- 7. 7-epi-Cephalomannine - CAS - 150547-36-7 | Axios Research [axios-research.com]

- 8. researchgate.net [researchgate.net]

- 9. Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cephalomannine as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-epi-Cephalomannine: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-epi-Cephalomannine is a taxane derivative and a significant impurity and epimer of Cephalomannine, a natural product isolated from various species of the yew tree (Taxus)[1]. As a member of the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol®), 7-epi-Cephalomannine is of considerable interest in the fields of medicinal chemistry and drug development. Its presence as an impurity in Cephalomannine preparations necessitates a thorough understanding of its physical and chemical properties for accurate quantification, quality control, and to ensure the safety and efficacy of taxane-based therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of 7-epi-Cephalomannine, along with detailed analytical methodologies for its characterization.

Chemical Identity and Structure

7-epi-Cephalomannine shares the same molecular formula and mass as Cephalomannine, differing only in the stereochemistry at the C-7 position of the baccatin III core. This epimerization can occur under certain conditions, such as during extraction and purification processes, particularly under basic conditions.

Molecular Structure:

Caption: 2D representation of the core taxane structure with the C-7 epimeric center highlighted.

Physical Properties

The physical properties of 7-epi-Cephalomannine are summarized in the table below. It is typically supplied as a white to off-white powder and requires cold storage to maintain its integrity[1][2].

| Property | Value | Source |

| Appearance | White to off-white powder | [1] |

| Molecular Formula | C₄₅H₅₃NO₁₄ | [1][2] |

| Molecular Weight | 831.91 g/mol | [1] |

| CAS Number | 150547-36-7 | [1][2] |

| Melting Point | Not reported | [3] |

| Solubility | Soluble in methanol and DMSO | [4] |

| Storage | -20°C | [1][2] |

Chemical Properties

Stability and Reactivity

The chemical stability of 7-epi-Cephalomannine is a critical consideration, particularly in the context of drug formulation and storage. Like other taxanes, its structure contains several labile functional groups, including esters and a strained oxetane ring, which are susceptible to degradation under both acidic and basic conditions.

The most notable chemical transformation is the epimerization at the C-7 position. This reaction is base-catalyzed and leads to an equilibrium between Cephalomannine and 7-epi-Cephalomannine. This underscores the importance of maintaining neutral or slightly acidic conditions during the handling and analysis of Cephalomannine to prevent the formation of its 7-epimer.

Caption: Equilibrium between Cephalomannine and its 7-epimer.

Predicted Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| N-H (amide) | 3400-3250 |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (ester) | ~1735 |

| C=O (amide) | ~1670 |

| C=O (ketone) | ~1710 |

| C=C (aromatic) | 1600-1450 |

Analytical Characterization

A robust analytical workflow is essential for the identification and quantification of 7-epi-Cephalomannine, especially when it is present as an impurity in Cephalomannine samples.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of 7-epi-Cephalomannine from Cephalomannine and other related taxanes. Reversed-phase chromatography is typically employed for this purpose.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-